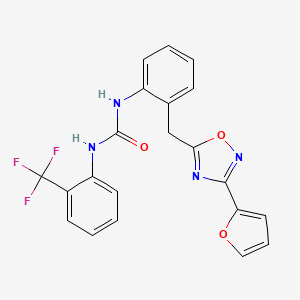

1-(2-((3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(2-(trifluoromethyl)phenyl)urea

Description

Properties

IUPAC Name |

1-[2-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]phenyl]-3-[2-(trifluoromethyl)phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15F3N4O3/c22-21(23,24)14-7-2-4-9-16(14)26-20(29)25-15-8-3-1-6-13(15)12-18-27-19(28-31-18)17-10-5-11-30-17/h1-11H,12H2,(H2,25,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GANFZQCGAMCGSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=CO3)NC(=O)NC4=CC=CC=C4C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15F3N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Urea Derivatives

Structural Analogues with Oxadiazole Motifs

Substitution Patterns and Bioactivity

- Electron-Withdrawing Groups : The trifluoromethyl group in the target compound and ’s analogue enhances metabolic stability compared to compounds with electron-donating groups (e.g., methoxy in ) .

- Heterocyclic Diversity: ’s compound incorporates a thiazole ring, which may improve solubility due to sulfur’s polarizability .

Research Findings and Trends

- Oxadiazole vs. Triazole : Oxadiazole rings (as in the target compound and ) exhibit stronger dipole moments than triazoles (), favoring interactions with polar enzyme pockets .

- Trifluoromethyl Positioning : The target compound’s -CF₃ group at the phenyl ortho position may sterically hinder rotation, affecting binding kinetics compared to para-substituted analogues () .

Biological Activity

The compound 1-(2-((3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(2-(trifluoromethyl)phenyl)urea is a novel synthetic entity that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various biological applications.

Chemical Structure and Synthesis

The compound features a complex structure that includes a furan ring and a 1,2,4-oxadiazole moiety. The synthesis typically involves multi-step organic reactions that include the formation of the furan and oxadiazole components followed by coupling with phenyl and trifluoromethyl groups. Key synthetic routes often utilize catalysts and controlled conditions to optimize yield and purity .

Biological Activity Overview

Research indicates that compounds containing 1,2,4-oxadiazole moieties exhibit a range of biological activities, including:

- Antimicrobial Activity : The compound has shown significant antibacterial and antifungal properties against various strains. For instance, derivatives of 1,3,4-oxadiazoles have been reported to inhibit growth in both Gram-positive and Gram-negative bacteria .

- Anticancer Properties : Some studies have highlighted the cytotoxic effects of similar compounds on cancer cell lines. For example, certain oxadiazole derivatives have demonstrated IC50 values lower than standard chemotherapeutics like 5-Fluorouracil against liver carcinoma cells .

The mechanism by which this compound exerts its biological effects is thought to involve:

- Enzyme Inhibition : The oxadiazole ring can interact with specific enzymes, inhibiting their activity and disrupting metabolic pathways.

- Receptor Binding : The structural features allow it to act as a ligand for various receptors, potentially modulating signaling pathways involved in cell proliferation and survival.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various 1,3,4-oxadiazole derivatives. The results indicated that compounds with electron-withdrawing groups exhibited enhanced activity against bacterial strains such as Staphylococcus aureus and Escherichia coli .

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| 1 | 100 | Antibacterial |

| 2 | 125 | Antibacterial |

| 3 | 200 | Antifungal |

Anticancer Activity

In vitro studies on cancer cell lines such as HCT116 and MCF7 showed promising results for compounds derived from the oxadiazole framework. Notably, one derivative displayed an IC50 value of 10.1 µM against HUH7 liver cancer cells, outperforming traditional chemotherapeutics .

| Cell Line | Compound | IC50 (µM) |

|---|---|---|

| HUH7 | A | 10.1 |

| MCF7 | B | 18.78 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.